molecular formula C15H18ClN3O2 B2560024 2-(4-chlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1171754-26-9

2-(4-chlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2560024
CAS No.: 1171754-26-9
M. Wt: 307.78
InChI Key: ZSFGYSYKKVREOZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is a synthetically designed small molecule that incorporates a pyrazole core, a privileged scaffold in modern medicinal chemistry known for its diverse pharmacological profile. Pyrazole-based compounds are extensively investigated in drug discovery for their potential as anticancer and anti-inflammatory agents, with several molecules, such as crizotinib and derivates of celecoxib, having advanced to clinical use . The structure-activity relationship (SAR) of this compound is particularly compelling; the acetamide bridge linking the 4-chlorophenoxy moiety to the 1-isopropyl-3-methyl-1H-pyrazol-5-yl group is a key feature designed to modulate electronic properties, lipophilicity, and overall molecular recognition by biological targets. This strategic molecular architecture suggests potential for targeted mechanism-of-action studies. Researchers are exploring such compounds for their ability to inhibit specific kinase pathways involved in uncontrolled cell proliferation or to induce autophagy and apoptosis in various cancer cell lines, as demonstrated with structurally similar pyrazole-carbohydrazide derivatives . Furthermore, the chlorophenyl subunit is a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential utility in cyclooxygenase (COX) inhibition research and the study of inflammatory pathways . This compound is intended for investigational purposes in biochemical assay development, high-throughput screening, and preclinical target validation studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10(2)19-14(8-11(3)18-19)17-15(20)9-21-13-6-4-12(16)5-7-13/h4-8,10H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFGYSYKKVREOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring substituted with isopropyl and methyl groups, linked to a chlorophenoxy moiety. This unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing various signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research indicates that similar pyrazole-based compounds exhibit significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that compounds with similar structures may exhibit comparable anticancer properties, warranting further investigation into their efficacy and safety profiles .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. A study investigating N-(substituted phenyl)-2-chloroacetamides found that compounds with chlorophenyl substitutions demonstrated notable effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The biological activity was linked to the lipophilicity of the compounds, which facilitates membrane penetration .

Case Studies

Several case studies have documented the biological activity of pyrazole derivatives. For instance, one study reported that a related compound inhibited Aurora-A kinase with an IC50 value of 0.067 µM, indicating strong potential as an anticancer agent . Another investigation showed that pyrazole-linked thiourea derivatives exhibited significant inhibition against CDK2, further supporting the therapeutic potential of pyrazole-based compounds in cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Structure: Features a 4-chlorophenyl group and a cyano substituent on the pyrazole ring .
  • Synthesis: Prepared via reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride .
  • Biological Activity : Acts as an intermediate in synthesizing derivatives of Fipronil, a potent insecticide .
  • Structural Differences: Unlike the target compound, this analog lacks the isopropyl and methyl groups on the pyrazole ring but includes a cyano group. The dihedral angle between pyrazole and benzene rings (30.7°) suggests conformational flexibility, which may influence binding interactions .

2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide

  • Structure : Incorporates a 1,2,4-oxadiazole ring and a methylsulfanyl group on the pyrazole core .
  • Key Features : The oxadiazole ring enhances π-stacking interactions, while the methylsulfanyl group may improve lipophilicity.

N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide

  • Structure : Contains a thiazole ring fused to the pyrazole system .
  • Relevance: Thiazole moieties are known for enhancing antimicrobial and anticancer activities. The absence of a thiazole in the target compound suggests differences in mechanism or selectivity .

Structural and Functional Analysis

Table 1: Comparative Analysis of Pyrazole-Acetamide Derivatives

Compound Name Key Substituents Biological Activity Synthesis Method Reference ID
Target Compound 4-Chlorophenoxy, isopropyl, methyl Hypothetical insecticidal Not reported in evidence -
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano... 4-Chlorophenyl, cyano Fipronil intermediate 2-Chloroacetyl chloride reaction
Oxadiazole-containing analog Oxadiazole, methylsulfanyl Not specified Cyclization reactions
Thiazole-fused derivative Thiazole, phenyl Antimicrobial/anticancer Thiazole ring formation

Key Observations:

  • Biological Implications : Pyrazole derivatives with chloroaromatic groups (e.g., 4-chlorophenyl) are linked to insecticidal activity, suggesting the target compound may share this trait .

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